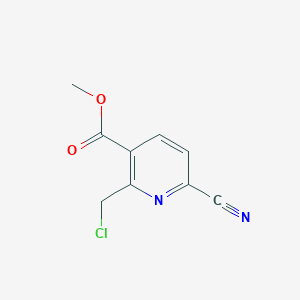
Methyl 2-(chloromethyl)-6-cyanonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(chloromethyl)-6-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group and a cyano group attached to a nicotinate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(chloromethyl)-6-cyanonicotinate typically involves the chloromethylation of a nicotinate derivative. One common method includes the reaction of a nicotinate ester with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is carried out under mild conditions, often in a solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of Methyl2-(chloromethyl)-6-cyanonicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.
化学反应分析
Types of Reactions
Methyl2-(chloromethyl)-6-cyanonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The cyano group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
科学研究应用
Methyl2-(chloromethyl)-6-cyanonicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of Methyl2-(chloromethyl)-6-cyanonicotinate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Methyl2-(bromomethyl)-6-cyanonicotinate
- Methyl2-(iodomethyl)-6-cyanonicotinate
- Methyl2-(hydroxymethyl)-6-cyanonicotinate
Uniqueness
Methyl2-(chloromethyl)-6-cyanonicotinate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative offers a balance of reactivity and stability, making it suitable for a wider range of applications. The presence of the cyano group further enhances its versatility in chemical transformations and biological interactions .
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
methyl 2-(chloromethyl)-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6(5-11)12-8(7)4-10/h2-3H,4H2,1H3 |
InChI 键 |
UMHHKHNSIIVOAP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















